molecular formula C23H28Br2N2O B15186172 N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine CAS No. 786640-52-6

N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine

Cat. No.: B15186172
CAS No.: 786640-52-6
M. Wt: 508.3 g/mol
InChI Key: QIUSQLJZDPOMEH-QHCPKHFHSA-N
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Description

N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine is a complex organic compound known for its unique chemical structure It belongs to the piperidine class of compounds, characterized by a piperidine ring, brominated aromatic groups, and a dihydro-isochromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine involves several steps. One common method begins with the synthesis of the dihydro-isochromene intermediate, which is then brominated. The piperidine derivative is separately synthesized and brominated. These two intermediates are then coupled using a reductive amination reaction. Typical reaction conditions involve the use of solvents like dichloromethane or tetrahydrofuran, with catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the final hydrogenation step.

Industrial Production Methods

Industrial production may involve similar synthetic routes but scaled up to accommodate larger volumes. This usually requires optimized reaction conditions to ensure yield and purity, using industrial-grade reagents and more robust catalytic systems to facilitate the large-scale reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine can undergo various types of reactions, including:

  • Oxidation: : The compound can be oxidized at the isochromen ring or the piperidine nitrogen.

  • Reduction: : The bromine atoms can be reduced to hydrogen atoms, or the piperidine ring can be further hydrogenated.

  • Substitution: : Bromine atoms can participate in nucleophilic substitution reactions, where bromine is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Palladium on carbon (Pd/C) with hydrogen gas is typical.

  • Substitution: : Sodium iodide (NaI) in acetone is a common reagent.

Major Products

  • Oxidation: : Products may include oxo-derivatives of the isochromene ring.

  • Reduction: : Dehalogenated derivatives.

  • Substitution: : Iodinated or other nucleophile-substituted derivatives.

Scientific Research Applications

N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine is utilized in various fields:

  • Chemistry: : As a precursor for synthesizing more complex molecules.

  • Biology: : Studied for its interaction with biological macromolecules.

  • Medicine: : Potential therapeutic applications, particularly in neuropharmacology.

  • Industry: : Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as G-protein coupled receptors (GPCRs) and ion channels. It binds to these targets, modulating their activity and leading to downstream biological effects. The specific pathways involved depend on the biological context in which the compound is studied.

Comparison with Similar Compounds

N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine is unique due to its dual bromination and the combination of piperidine and isochromene moieties. Similar compounds include:

  • N-[2-[(1S)-6-chloro-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-chlorophenyl)-N-methylpiperidin-4-amine

  • N-[2-[(1S)-6-fluoro-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-fluorophenyl)-N-methylpiperidin-4-amine

These compounds share structural similarities but differ in their halogenation, which impacts their chemical reactivity and biological activity.

There you go! Quite a tale for such a complex molecule. Fascinating stuff!

Properties

CAS No.

786640-52-6

Molecular Formula

C23H28Br2N2O

Molecular Weight

508.3 g/mol

IUPAC Name

N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine

InChI

InChI=1S/C23H28Br2N2O/c1-26(12-10-23-22-7-4-19(25)16-17(22)11-15-28-23)20-8-13-27(14-9-20)21-5-2-18(24)3-6-21/h2-7,16,20,23H,8-15H2,1H3/t23-/m0/s1

InChI Key

QIUSQLJZDPOMEH-QHCPKHFHSA-N

Isomeric SMILES

CN(CC[C@H]1C2=C(CCO1)C=C(C=C2)Br)C3CCN(CC3)C4=CC=C(C=C4)Br

Canonical SMILES

CN(CCC1C2=C(CCO1)C=C(C=C2)Br)C3CCN(CC3)C4=CC=C(C=C4)Br

Origin of Product

United States

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